molecular formula C15H10O6 B15147101 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione

5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione

Cat. No.: B15147101
M. Wt: 286.24 g/mol
InChI Key: FMQGOSLZLQKFAM-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromane ring system with hydroxyl groups at positions 5 and 7, and a hydroxyphenyl group at position 2. It is a derivative of chromanone and exhibits significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction where a chromanone derivative is reacted with suitable reagents in the presence of a catalyst such as lipase in ionic liquids . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to isolate the compound in its pure form. The use of advanced chromatographic techniques ensures the separation of enantiomers and other impurities .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets protein kinases and other enzymes involved in cell signaling pathways.

    Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
  • (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one

Uniqueness

5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is unique due to its specific hydroxylation pattern and the presence of a chromane ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H

InChI Key

FMQGOSLZLQKFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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